molecular formula C15H21NO4 B8469313 [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester

[2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester

Cat. No.: B8469313
M. Wt: 279.33 g/mol
InChI Key: GCLKHCKVAMTFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to an ethyl chain bearing a methylcarbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester typically involves multiple steps. One common approach is the reaction of 2-(2-formylphenoxy)ethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-Carboxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester.

    Reduction: 2-(2-Hydroxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its formyl group can act as a reactive site for enzyme binding, providing insights into enzyme mechanisms and functions.

Medicine

In medicine, this compound has potential applications as a prodrug. The formyl group can be modified to release active pharmaceutical ingredients in a controlled manner, enhancing drug delivery and efficacy.

Industry

In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactive groups allow for cross-linking and polymerization, resulting in materials with desirable properties such as increased durability and resistance to chemicals.

Mechanism of Action

The mechanism of action of [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Hydroxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester: Similar structure but with a hydroxyl group instead of a formyl group.

    [2-(2-Methoxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester: Contains a methoxy group instead of a formyl group.

    [2-(2-Aminophenoxy)-ethyl]methylcarbamic acid tert-butyl ester: Features an amino group in place of the formyl group.

Uniqueness

The presence of the formyl group in [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester makes it unique compared to its analogs. This functional group provides distinct reactivity and potential for modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[2-(2-formylphenoxy)ethyl]-N-methylcarbamate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)9-10-19-13-8-6-5-7-12(13)11-17/h5-8,11H,9-10H2,1-4H3

InChI Key

GCLKHCKVAMTFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

tBuOK (2.69 g; 24 mmol; 1.2 eq.) was added portionwise to a solution of (2-hydroxy-ethyl)-methyl-carbamic acid tert-butyl ester (3.5 g; 20 mmol; 1 eq.) and 2-fluoro-benzaldehyde (2.97 g; 24 mmol; 1.2 eq.) in 1,4-dioxane (30 mL) and the reaction mixture was stirred at room temperature for 20 minutes. After dilution with EA, the solution was washed with water (2×) then brine, dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography (15% to 50% EA in cyclohexane) afforded the title compound (1.6 g, 29%) as a colourless oil. HPLC (max plot) 89.3%; Rt 4.21 min.
Name
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
29%

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